molecular formula C₃₅H₅₇N₁₅O₉ B612717 255064-79-0 CAS No. 255064-79-0

255064-79-0

Cat. No.: B612717
CAS No.: 255064-79-0
M. Wt: 831.92
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 255064-79-0 is a peptide sequence associated with cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. Its structure comprises a long amino acid chain: MTPNLLTAVFDDGQVLKALNPDYIGEVVPGFKRVLLGPEWYRSLSSFQQMTDVPSGITNLLTIPKPDLSEKLLQVAPVQALNPDGLLDVELLVASQHLLDLLKDPGLLNAAQLKLLTSPGQALPVSLELGGKLLPSSQKLLLRSLE . As a kinase-targeting peptide, it likely modulates CDK2 activity, influencing cellular proliferation.

Properties

CAS No.

255064-79-0

Molecular Formula

C₃₅H₅₇N₁₅O₉

Molecular Weight

831.92

sequence

One Letter Code: HHASPRK

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclin-dependent kinase 2 acetate is synthesized through a series of chemical reactions involving the phosphorylation of specific amino acid residues. The synthetic route typically involves the use of adenosine triphosphate as a phosphate donor and a protein substrate containing serine or threonine residues .

Industrial Production Methods

Industrial production of Cyclin-dependent kinase 2 acetate involves large-scale chemical synthesis using automated peptide synthesizers. The process includes the purification of the final product through high-performance liquid chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Cyclin-dependent kinase 2 acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three peptides from are selected for structural comparison based on sequence length, molecular weight, and functional roles:

Table 1: Structural Comparison of 255064-79-0 with Similar Peptides

Parameter This compound (CDK2 Peptide) 255822-48-1 (apoB Peptide) 254757-77-2 (Xenopus Orexin A)
CAS Number This compound 255822-48-1 254757-77-2
Sequence Length ~142 residues 20 residues 25 residues
Molecular Weight ~15,600 Da* ~2,200 Da* ~2,750 Da*
Primary Structure Extended kinase-binding motif Lipid-binding domain Neuropeptide sequence
Target CDK2 kinase apoB protein Orexin receptors
Biological Role Cell cycle regulation Lipid transport Sleep/wake regulation

*Estimated using average amino acid molecular weight (~110 Da/residue).

Key Observations:

Size and Complexity :

  • The CDK2 peptide (this compound) is significantly larger (~15.6 kDa) compared to apoB (~2.2 kDa) and Orexin A (~2.75 kDa). Larger peptides often face challenges in bioavailability due to poor membrane permeability, necessitating specialized delivery systems .
  • Smaller peptides like Orexin A may exhibit faster synthesis and purification but shorter in vivo half-lives .

Shorter peptides (e.g., apoB) may prioritize functional motifs over structural complexity, optimizing interactions with lipid transporters .

Functional and Application-Based Comparison

Table 2: Functional and Pharmacological Properties

Parameter This compound (CDK2 Peptide) 255822-48-1 (apoB Peptide) 254757-77-2 (Xenopus Orexin A)
Solubility Likely low (hydrophobic residues) Moderate (charged residues) High (polar sequence)
Stability Requires低温 storage (-20°C) Similar storage needs Similar
Therapeutic Area Oncology Cardiovascular disease Neurological disorders
Delivery Challenges High (size-dependent) Moderate Low
Discussion:
  • Solubility and Bioavailability :
    • The CDK2 peptide’s hydrophobicity and size may reduce aqueous solubility, a common issue for large peptides . In contrast, Orexin A’s polar residues (e.g., Ser, Asp) enhance solubility, improving its suitability for CNS applications .
  • Therapeutic Potential: While this compound targets cell cycle dysregulation in cancer, Orexin A’s role in sleep disorders highlights the diversity of peptide applications. Functional differences arise from sequence-specific interactions with distinct biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.